methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate
CAS No.: 298187-65-2
Cat. No.: VC3912394
Molecular Formula: C16H12N2O4
Molecular Weight: 296.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 298187-65-2 |
|---|---|
| Molecular Formula | C16H12N2O4 |
| Molecular Weight | 296.28 g/mol |
| IUPAC Name | methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C16H12N2O4/c1-22-16(19)15-14(10-5-3-2-4-6-10)12-9-11(18(20)21)7-8-13(12)17-15/h2-9,17H,1H3 |
| Standard InChI Key | XAGXOZKGWPRDFO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
| Canonical SMILES | COC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Systematic nomenclature delineates its substituents:
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Position 2: Methyl ester group ().
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Position 3: Phenyl group ().
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Position 5: Nitro group ().
The compound’s IUPAC name is methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate, reflecting these substituents. Its planar structure facilitates π-π stacking interactions, while the nitro group enhances electrophilic reactivity, making it amenable to further functionalization .
Synthesis and Reaction Pathways
Optimization and Yield
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Temperature Control: Maintaining 0°C during esterification minimizes side reactions like demethylation .
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Catalysts: Lewis acids (e.g., ) enhance reaction efficiency.
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Purity: Post-synthesis purification via column chromatography or recrystallization achieves ≥98% purity .
Physicochemical Properties
Experimental and predicted data for methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate are summarized below:
The nitro group’s electron-withdrawing effect lowers the pKa, enhancing acidity compared to non-nitrated indoles .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is pivotal in synthesizing:
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Anticancer Agents: Nitroindoles exhibit cytotoxicity via DNA intercalation .
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Antimicrobials: Structural analogs inhibit bacterial efflux pumps .
Proteomics and Lipidomics
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Photoaffinity Labeling: The nitro group enables UV-induced crosslinking for studying protein-lipid interactions .
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Target Identification: Used in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map ligand-binding sites .
Future Directions
Research opportunities include:
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